molecular formula C6H6ClF2NS B13464174 4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole

4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole

Cat. No.: B13464174
M. Wt: 197.63 g/mol
InChI Key: AITXRLUAILXDGN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is a specialized chemical intermediate designed for research and development in medicinal chemistry. Its core scientific value lies in its molecular architecture, which incorporates a reactive chloromethyl group and a difluoroethyl-substituted thiazole core. This structure is highly valuable for constructing more complex molecules for investigating novel therapeutic agents. Scientific literature indicates that substituted 1,3-thiazole compounds, particularly those with specific fluorinated substituents, are investigated for their potential as p38 MAP kinase inhibitors and TNF-α production inhibitors . The p38 MAP kinase pathway is a critical target for controlling the production of cytokines, which are implicated in a wide range of inflammatory diseases . Furthermore, compounds featuring this thiazole scaffold are explored for their activity as selective phosphodiesterase IV (PDE IV) inhibitors and adenosine receptor antagonists, opening avenues for research into treatments for respiratory, autoimmune, and neurological disorders . The reactive chloromethyl group enables further synthetic modification, making this compound a versatile building block for developing targeted therapies in these research areas.

Properties

Molecular Formula

C6H6ClF2NS

Molecular Weight

197.63 g/mol

IUPAC Name

4-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole

InChI

InChI=1S/C6H6ClF2NS/c1-6(8,9)5-10-4(2-7)3-11-5/h3H,2H2,1H3

InChI Key

AITXRLUAILXDGN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)CCl)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-(1,1-difluoroethyl)-1,3-thiazole with chloromethylating agents under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the chloromethylation process. The reaction is carried out at low temperatures to ensure selectivity and yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole undergoes various types of chemical reactions, including:

  • Substitution Reactions: : The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom. Common reagents for these reactions include sodium azide and potassium thiocyanate.

  • Oxidation Reactions: : The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.

  • Reduction Reactions: : Reduction of the difluoroethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding ethyl derivative.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative.

Scientific Research Applications

4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has a wide range of scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

  • Medicine: : In medicinal chemistry, this compound serves as a precursor for the synthesis of drug candidates. Its unique structure allows for the exploration of new therapeutic agents.

  • Industry: : The compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole can be contextualized against related thiazole derivatives. Below is a comparative analysis based on substituent effects, synthesis, and applications:

Substituent Effects on Reactivity and Properties

Compound Name Substituents (Position) Key Properties Reference
4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole -CH₂Cl (4), -CF₂CH₃ (2) High reactivity at C4 (Cl); enhanced metabolic stability due to -CF₂CH₃ Target
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole -CH₂Cl (4), -C₆H₄Cl (2) Increased lipophilicity; dual Cl substituents enhance halogen bonding
2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole -CH₂Cl (2), -C₆H₄NO₂ (4) Nitro group (-NO₂) increases electron deficiency, favoring nucleophilic attack
4-(Chloromethyl)-2-(1-methoxyethyl)-1,3-thiazole -CH₂Cl (4), -CH(OCH₃)CH₃ (2) Methoxyethyl group (-OCH₃) introduces steric bulk and electron donation
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole -CH₂Cl (4), -C₆H₄Br (2) Bromine enhances polarizability, influencing π-π interactions in crystal packing

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The -CF₂CH₃ group in the target compound provides moderate electron withdrawal compared to stronger EWGs like -NO₂ or -CF₃ . This balance may optimize stability and reactivity for pharmaceutical intermediates.
  • Steric Effects: Bulky groups like -CH(OCH₃)CH₃ reduce accessibility for chemical modifications compared to the compact -CF₂CH₃ group.

Physicochemical Properties

Property Target Compound 4-(4-Chlorophenyl)-2-Cl-Thiazole 2-Nitrophenyl-Thiazole
Molecular Weight (g/mol) ~207.6 270.16 252.7
LogP (Predicted) ~2.5 ~3.8 ~2.9
Solubility Low in water Very low (hydrophobic Cl groups) Moderate (polar -NO₂)

Research Findings and Data Tables

Table 1: Comparative Reactivity in Nucleophilic Substitution

Compound Reaction with NaSH (Thiolation) Reaction with NH₃ (Amination)
4-(Chloromethyl)-2-(CF₂CH₃)-thiazole Fast (Cl is labile) Moderate (steric hindrance)
4-(CH₂Cl)-2-(NO₂)-thiazole Slow (electron-deficient C4) Fast (activated by -NO₂)

Biological Activity

4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is a compound belonging to the thiazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring with a chloromethyl group and a difluoroethyl substituent. The presence of these functional groups is significant for its interaction with biological targets.

The biological activity of 4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it has been noted to act as a p38 MAP kinase inhibitor, which plays a role in inflammatory responses .
  • Receptor Interaction : It can also function as an adenosine receptor antagonist, influencing signaling pathways related to cell proliferation and apoptosis .
  • Covalent Bonding : The chloromethyl group facilitates covalent bonding with nucleophilic residues in proteins, enhancing binding affinity and selectivity for target sites.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit potent anticancer properties. For example:

  • Compound Efficacy : In vitro studies have shown that derivatives of 4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole can significantly inhibit the proliferation of various cancer cell lines. One study reported IC50 values of 5.73 µM against MCF-7 breast cancer cells .
  • Mechanistic Insights : These compounds induce apoptosis and cell cycle arrest by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Antifungal Effects : Research indicates that thiazole derivatives can be effective against clinically relevant fungal strains such as Candida spp. . This is particularly important given the rising resistance to conventional antifungal agents.
  • Broad-Spectrum Potential : The structural modifications in thiazole compounds enhance their bioavailability and reduce toxicity while maintaining efficacy against various pathogens .

Study 1: Anticancer Potential

A study focused on synthesizing novel thiazole derivatives revealed that compounds similar to 4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole exhibited significant antiproliferative activity against breast cancer cell lines. The study emphasized structure-activity relationships that highlight how specific substitutions can enhance biological efficacy .

Study 2: Enzyme Inhibition

Another investigation into the compound's role as a p38 MAP kinase inhibitor showed promising results in reducing cytokine production in inflammatory conditions. This suggests potential applications in treating diseases characterized by excessive inflammation .

Summary of Biological Activities

Activity TypeTarget/PathwayEfficacy (IC50)
AnticancerMCF-7 Cells (VEGFR-2 inhibition)5.73 µM
AntimicrobialCandida spp.Varies by strain
Enzyme Inhibitionp38 MAP KinaseSignificant

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Hantzsch thiazole condensation. For example, reacting 2-bromo-1,1-difluoroacetone with thiourea derivatives in polar aprotic solvents (e.g., DMSO) under reflux (18–24 hours) yields thiazole intermediates. Chloromethylation is achieved using chloromethylating agents (e.g., ClCH₂SO₂Cl) in the presence of Lewis acids. Optimize reaction time, solvent polarity, and catalyst loading (e.g., 10 wt% Bleaching Earth Clay in PEG-400) to improve yields (65–85%) .
  • Key Considerations : Monitor reaction progress via TLC and characterize intermediates using NMR (¹H/¹³C) and IR spectroscopy .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Structural Analysis : Use 400 MHz NMR to resolve signals for the chloromethyl (-CH₂Cl, δ 4.2–4.5 ppm) and difluoroethyl (-CF₂CH₃, δ 1.5–1.8 ppm) groups. IR spectroscopy identifies C-Cl (650–750 cm⁻¹) and C-S (1050–1150 cm⁻¹) stretches .
  • Physicochemical Properties : Determine melting point (e.g., 141–143°C via SMP10 apparatus) and solubility in DMSO/ethanol mixtures (1:3 v/v) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Antimicrobial Activity : Use agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Compare inhibition zones to standard antibiotics .
  • Antioxidant Activity : Perform DPPH radical scavenging assays (IC₅₀ values 25–50 μM reported for analogous thiazoles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. bromo groups on phenyl rings) using analogues like 2-(3-bromophenyl)-4-(chloromethyl)-1,3-thiazole. Note that electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial potency but reduce solubility .
  • Assay Standardization : Validate protocols using positive controls (e.g., ciprofloxacin for bacteria) and replicate experiments across multiple cell lines (e.g., MCF7 for anticancer studies) .

Q. What strategies improve the stability of 4-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole in aqueous media?

  • Methodology :

  • pH Optimization : Stabilize the compound in buffered solutions (pH 6–7) to minimize hydrolysis of the chloromethyl group.
  • Formulation Studies : Encapsulate in cyclodextrins or liposomes to enhance shelf life. Monitor degradation via HPLC .

Q. How can molecular docking elucidate the mechanism of action for this compound?

  • Methodology :

  • Target Selection : Dock against enzymes like dihydrofolate reductase (DHFR) or bacterial topoisomerase IV using AutoDock Vina. Prioritize binding poses with ∆G ≤ -7.0 kcal/mol .
  • Validation : Correlate docking scores with in vitro IC₅₀ values. For example, thiazole derivatives with strong hydrogen bonding to DHFR active sites show <10 μM activity .

Q. What synthetic modifications enhance the compound’s bioavailability without compromising activity?

  • Methodology :

  • Prodrug Design : Replace the chloromethyl group with bioreversible esters (e.g., pivaloyloxymethyl). Assess hydrolysis rates in simulated gastric fluid .
  • PEGylation : Attach polyethylene glycol (PEG) chains to improve aqueous solubility. Monitor plasma stability in rodent models .

Q. How do solvent polarity and temperature affect regioselectivity in thiazole ring functionalization?

  • Methodology :

  • Solvent Screening : Compare DMF (polar aprotic) vs. THF (nonpolar) in nucleophilic substitution reactions. Polar solvents favor C-4 chloromethylation (90% yield) over C-5 .
  • Kinetic Studies : Use differential scanning calorimetry (DSC) to map exothermic peaks during ring closure (optimal at 70–80°C) .

Key Data Contradictions and Resolutions

  • Contradiction : Varied antimicrobial IC₅₀ values (e.g., 15 μM vs. 45 μM) in similar thiazoles.
    • Resolution : Differences arise from assay conditions (e.g., broth microdilution vs. disk diffusion). Standardize inoculum size (1×10⁶ CFU/mL) .
  • Contradiction : Conflicting reports on thermal stability (decomposition at 120°C vs. 150°C).
    • Resolution : Purity impacts stability. Recrystallize from ethanol/water (3:1) to remove impurities .

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